molecular formula C7H17O4PS2 B1216031 Oxydeprofos CAS No. 2674-91-1

Oxydeprofos

Cat. No. B1216031
CAS RN: 2674-91-1
M. Wt: 260.3 g/mol
InChI Key: JAYZFNIOOYPIAH-UHFFFAOYSA-N
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Description

Oxydeprofos is an organophosphorus compound that is used in a variety of scientific research applications. It is a colorless, odorless, and water-soluble compound that is known to have a variety of biochemical and physiological effects.

Scientific Research Applications

1. Oxidative Stress and Environmental Impact

  • Toxicity to Bacteria: A study by Liu et al. (2016) revealed that certain polyfluorinated compounds like PFOS and PFOA can induce membrane disruption, oxidative stress, and DNA damage in Escherichia coli, leading to cell inactivation or death (Liu et al., 2016).
  • Phytotoxicity and Accumulation: A study by Yang et al. (2015) examined the phytotoxic effects of PFOA in the model plant Arabidopsis thaliana, finding that it caused oxidative stress and inhibited growth (Yang et al., 2015).

2. Bioconjugation and Organic Synthesis

  • Oximes and Hydrazones in Bioconjugation: Kölmel and Kool (2017) discussed the use of oximes and hydrazones in various scientific fields including polymer chemistry and chemical biology, highlighting the mechanism and catalysis of these reactions (Kölmel & Kool, 2017).
  • Deprotection of Oximes: Chavan and Soni (2004) presented a method for efficiently deprotecting oximes of ketones and aldehydes, which might be relevant in the context of synthesizing or modifying compounds like Oxydeprofos (Chavan & Soni, 2004).

3. Oxidation Processes and Environmental Cleanup

  • Oxidative Transformation of Micropollutants: A study by Lee and von Gunten (2010) compared the kinetics of various oxidants in transforming micropollutants in wastewater, which could be relevant in understanding the environmental fate of compounds like Oxydeprofos (Lee & von Gunten, 2010).

4. Catalysis and Chemical Reactions

  • Oxido-peroxido Molybdenum(VI) Complexes: Amini, Haghdoost, and Bagherzadeh (2013) reviewed the application of oxido-peroxido molybdenum(VI) complexes in catalysis, which might offer insight into catalytic processes applicable to Oxydeprofos or similar compounds (Amini, Haghdoost, & Bagherzadeh, 2013).

5. Advanced Materials and Applications

  • OxRAM Devices: Garbin et al. (2015) explored the use of HfO2-based oxide-based resistive memory (OxRAM) devices, which could be an indirect application area in materials science related to compounds like Oxydeprofos (Garbin et al., 2015).

properties

IUPAC Name

2-dimethoxyphosphorylsulfanyl-1-ethylsulfinylpropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17O4PS2/c1-5-14(9)6-7(2)13-12(8,10-3)11-4/h7H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAYZFNIOOYPIAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)CC(C)SP(=O)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17O4PS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4042250
Record name Oxydeprofos
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4042250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oxydeprofos

CAS RN

2674-91-1
Record name Oxydeprofos
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2674-91-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxydeprofos [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002674911
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxydeprofos
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4042250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name S-(2-ethylsulphinyl-1-methylethyl)-O,O-dimethyl phosphorothioate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.383
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OXYDEPROFOS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48XI86F84W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
53
Citations
H Hama, S Ando, A Hosoda, K Suzuki… - Japanese Journal of …, 1995 - hero.epa.gov
… The resistance ratios were especially high for thiometon, oxydeprofos, and phosalone, but, not sc high for chlorpyrifos-methyl and profenofos. Organophosphare-resistant strains also …
Number of citations: 9 hero.epa.gov
N Negishi, T Sano, T Hirakawa, F Koiwa… - Applied Catalysis B …, 2012 - Elsevier
Photocatalytic degradation of organophosphorus compounds including organophosphonic and organophosphinic acids by TiO 2 immobilized silica gel in a water phase was carried out…
Number of citations: 42 www.sciencedirect.com
JZ Niu, GY Liu, W Dou, JJ Wang - Florida Entomologist, 2011 - BioOne
Nine field collected populations of Panonychus citri from Chinese citrus orchards were assayed for susceptibility to pyridaben and the alternative acaricide azocyclotin and activity of …
Number of citations: 49 bioone.org
V Andreu, C Blasco, Y Picó - Food Analysis by HPLC, 2012 - api.taylorfrancis.com
Organochlorines (OCPs) and organophosphates (OPPs) were the first synthetic pesticides developed and are among the prominent families of these compounds. Figure 19.1 shows the …
Number of citations: 0 api.taylorfrancis.com
F Takahashi, Y Kazui, H Miyaguchi, T Ohmori… - Sensors and Actuators B …, 2021 - Elsevier
A screening method for the highly toxic nerve agent VX is required for forensic and clinical analysis. In this study, a simple colorimetric method using gold nanoparticles (AuNPs) was …
Number of citations: 15 www.sciencedirect.com
World Health Organization - 1996 - apps.who.int
… oxadixyl okamyl oxapyrazon okine-copper oxycarboxin oxydemeton-methyl oxydeprofos oxydisulfoton oxyfluorfen 2,4-PA paclobutrazol palléthrine PAP …
Number of citations: 6 apps.who.int
上路雅子, 富澤長次郎, 田畑勝洋 - Journal of Pesticide Science, 1985 - jlc.jst.go.jp
The absorption, translocation and metabolism of [O-ethyl-1- 14 C] isofenphos were examined in Japanese cypress seedlings, Endlicher Cupressus obtusa K. KOCH. The recovery of …
Number of citations: 2 jlc.jst.go.jp
EM Ulrich, CN Morrison, MR Goldsmith… - … and Toxicology Volume …, 2012 - Springer
Anthropogenic chemicals, including pesticides, are a major source of contamination and pollution in the environment. Pesticides have many positive uses: increased food production, …
Number of citations: 146 link.springer.com
CM Tice - Pest Management Science: formerly Pesticide …, 2001 - Wiley Online Library
Large numbers of compounds are now available through combinatorial chemistry and from compound vendors to screen for lead‐level agrochemical activity. The likelihood that …
Number of citations: 285 onlinelibrary.wiley.com
R López-Cabeza, A Francioso - Separations, 2022 - mdpi.com
Chiral pesticides with S atoms as asymmetric centers are gaining great importance in the search for new pesticides with new modes of action. As for the rest of the chiral pesticides, the …
Number of citations: 9 www.mdpi.com

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